molecular formula C11H17NO B2460253 (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine CAS No. 2248183-21-1

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Cat. No.: B2460253
CAS No.: 2248183-21-1
M. Wt: 179.263
InChI Key: ZOQWYBSCMVBWNY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxy-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups on the benzene ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Neurotransmitter Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to its structural similarity to other phenethylamines.

    Receptor Binding: Research is conducted to understand its binding affinity to various receptors in the brain.

Medicine:

    Pharmaceutical Development: this compound is explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Drug Metabolism: Studies on its metabolism and pharmacokinetics provide insights into its potential use in medicine.

Industry:

    Chemical Manufacturing: The compound is used in the production of dyes, pigments, and other industrial chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential impact on serotonin, dopamine, and norepinephrine systems.

Comparison with Similar Compounds

    (2S)-2-(4-Methoxyphenyl)propan-1-amine: Lacks the methyl group on the benzene ring.

    (2S)-2-(4-Methylphenyl)propan-1-amine: Lacks the methoxy group on the benzene ring.

    (2S)-2-(4-Ethoxy-2-methylphenyl)propan-1-amine: Has an ethoxy group instead of a methoxy group.

Uniqueness:

    Structural Features: The presence of both methoxy and methyl groups on the benzene ring distinguishes (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine from its analogs.

    Reactivity: The combination of these functional groups influences its reactivity and interaction with various reagents and biological targets.

    Applications: Its unique structure makes it suitable for specific applications in research and industry that other similar compounds may not fulfill.

Properties

IUPAC Name

(2S)-2-(4-methoxy-2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQWYBSCMVBWNY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.